molecular formula C6HF13 B1337824 2H-Perfluoro(2-methylpentane) CAS No. 30320-28-6

2H-Perfluoro(2-methylpentane)

Cat. No.: B1337824
CAS No.: 30320-28-6
M. Wt: 320.05 g/mol
InChI Key: MEJBVGIZGKKPCW-UHFFFAOYSA-N
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Description

2H-Perfluoro(2-methylpentane): is a perfluorinated compound with the molecular formula C6HF13 . It is a clear, colorless liquid with a boiling point of approximately 60-61°C and a density of 1.608 g/cm³ . This compound is known for its high thermal stability and chemical inertness, making it valuable in various industrial and scientific applications.

Scientific Research Applications

2H-Perfluoro(2-methylpentane) has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Perfluoro(2-methylpentane) can be synthesized from perfluoro-2-methyl-2-pentene . The synthesis involves the addition of perfluoro-2-methyl-2-pentene to a solvent, followed by specific reaction conditions . One common method involves using hydrazine hydrate and trifluoroacetic acid in 1,2-dimethoxyethane at ambient temperature .

Industrial Production Methods: Industrial production of 2H-Perfluoro(2-methylpentane) typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of specialized equipment and solvents is essential to maintain the integrity of the compound during production.

Chemical Reactions Analysis

Types of Reactions: 2H-Perfluoro(2-methylpentane) primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may produce a fluoroalkylamine , while reaction with an alcohol may yield a fluoroalkylether .

Mechanism of Action

The mechanism by which 2H-Perfluoro(2-methylpentane) exerts its effects is primarily through its chemical inertness and stability. The compound’s fluorine atoms create a strong electron-withdrawing effect, making it resistant to oxidation and reduction reactions. This stability allows it to interact with other molecules without undergoing significant chemical changes, making it useful in various applications.

Comparison with Similar Compounds

  • Perfluoro(2-methylpentane)
  • Perfluorohexane
  • Perfluorooctane

Comparison: 2H-Perfluoro(2-methylpentane) is unique due to its specific molecular structure, which provides a balance of thermal stability and chemical inertness. Compared to other perfluorinated compounds, it offers a lower boiling point and higher density, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF13/c7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJBVGIZGKKPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448210
Record name 2H-Perfluoro(2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30320-28-6
Record name 2H-Perfluoro(2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Perfluoro(2-methylpentane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To prepare 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol, commercially available hexafluoropropene may be oligomerized with commercially available trimethylamine in a dipolar aprotic solvent such as commercially available tetrahydrofuran to provide (CF3)2C:CFCF2CF3 which is then reacted with commercially available hydrogen fluoride to yield 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane as taught by W. Brunskill et al., "Anionic Oligomerisation of Hexafluoropropene: Fission of a Carbon-Carbon Bond by Fluoride Ion", Chemical Communications, 1444 (1970). The 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane may then be dehydrohalogenated and then reacted with sulfuric acid and then water to form 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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